molecular formula C17H18ClN3O3 B6710275 N-(5-chloro-2-methoxyphenyl)-5-(cyclopropylmethoxy)-N-methylpyrazine-2-carboxamide

N-(5-chloro-2-methoxyphenyl)-5-(cyclopropylmethoxy)-N-methylpyrazine-2-carboxamide

Cat. No.: B6710275
M. Wt: 347.8 g/mol
InChI Key: LOARUWUYAZAHMZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-(cyclopropylmethoxy)-N-methylpyrazine-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a pyrazine ring, a methoxyphenyl group, and a cyclopropylmethoxy moiety, making it a subject of interest in various chemical studies.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-(cyclopropylmethoxy)-N-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-21(14-7-12(18)5-6-15(14)23-2)17(22)13-8-20-16(9-19-13)24-10-11-3-4-11/h5-9,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOARUWUYAZAHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)Cl)OC)C(=O)C2=CN=C(C=N2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-5-(cyclopropylmethoxy)-N-methylpyrazine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones under controlled conditions.

    Introduction of the Methoxyphenyl Group: The 5-chloro-2-methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chloro-substituted phenol reacts with the pyrazine derivative.

    Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is attached through an etherification reaction, often using cyclopropylmethanol and a suitable base.

    N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazine ring or the carbonyl group, resulting in the formation of reduced pyrazine derivatives or alcohols.

    Substitution: The chloro group on the phenyl ring can be substituted by various nucleophiles, leading to a wide range of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-methoxyphenyl)-5-(cyclopropylmethoxy)-N-methylpyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activity, receptor binding, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals, including advanced materials and agrochemicals. Its reactivity and stability make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-(cyclopropylmethoxy)-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-5-(cyclopropylmethoxy)-N-ethylpyrazine-2-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-5-(cyclopropylmethoxy)-N-methylpyridine-2-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-5-(cyclopropylmethoxy)-N-methylpyrazine-3-carboxamide

Uniqueness

Compared to similar compounds, N-(5-chloro-2-methoxyphenyl)-5-(cyclopropylmethoxy)-N-methylpyrazine-2-carboxamide stands out due to its specific substitution pattern and the presence of the cyclopropylmethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.